molecular formula C24H20N6O B11529475 5-amino-3-[(Z)-2-(1-benzyl-1H-indol-3-yl)-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

5-amino-3-[(Z)-2-(1-benzyl-1H-indol-3-yl)-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B11529475
M. Wt: 408.5 g/mol
InChI Key: FUSQBGDYVBWCJN-LDADJPATSA-N
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Description

5-Amino-3-[(1Z)-2-(1-benzyl-1H-indol-3-yl)-1-cyanoeth-1-en-1-yl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a complex organic compound that features a pyrazole ring substituted with various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C24H20N6O

Molecular Weight

408.5 g/mol

IUPAC Name

5-amino-3-[(Z)-2-(1-benzylindol-3-yl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C24H20N6O/c25-13-18(23-21(14-26)24(27)30(28-23)10-11-31)12-19-16-29(15-17-6-2-1-3-7-17)22-9-5-4-8-20(19)22/h1-9,12,16,31H,10-11,15,27H2/b18-12+

InChI Key

FUSQBGDYVBWCJN-LDADJPATSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C4=NN(C(=C4C#N)N)CCO

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C4=NN(C(=C4C#N)N)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(1Z)-2-(1-benzyl-1H-indol-3-yl)-1-cyanoeth-1-en-1-yl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyrazole ring through cyclization reactions. Key reagents and catalysts used in these steps include various bases, acids, and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano and carbonitrile groups, converting them into amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carbaldehyde and indole-3-acetic acid share structural similarities and biological activities.

    Pyrazole Derivatives: Compounds such as pyrazole-4-carboxamide and pyrazole-3-carboxylic acid are structurally related and exhibit similar chemical reactivity.

Uniqueness

What sets 5-amino-3-[(1Z)-2-(1-benzyl-1H-indol-3-yl)-1-cyanoeth-1-en-1-yl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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